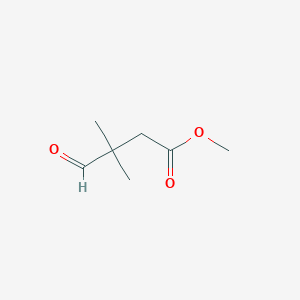

Methyl 3,3-dimethyl-4-oxobutanoate

Description

Methyl 3,3-dimethyl-4-oxobutanoate is a branched-chain keto ester characterized by a methyl ester group at position 1, a ketone at position 4, and two methyl substituents at position 3. Its molecular formula is C₇H₁₂O₃, with a calculated molecular weight of 144.17 g/mol.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 3,3-dimethyl-4-oxobutanoate |

InChI |

InChI=1S/C7H12O3/c1-7(2,5-8)4-6(9)10-3/h5H,4H2,1-3H3 |

InChI Key |

RLJBQDVDJONDQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)OC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3,3-dimethyl-4-oxobutanoate

The ethyl ester analog (C₈H₁₄O₃ , MW = 158.19 g/mol) shares the same core structure but differs in the ester alkyl group (ethyl vs. methyl). Key comparisons include:

Methyl 4-Hydroxybutanoate

This compound (C₅H₁₀O₃ , MW = 118.13 g/mol) replaces the 4-oxo group with a hydroxyl, altering its chemical behavior:

- Functional Groups : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the ketone-containing target compound.

- Reactivity : The hydroxyl group can undergo oxidation to form a ketone or participate in esterification, whereas the 4-oxo group in the target compound is more electrophilic, favoring nucleophilic additions .

Methyl 3-Oxobutanoate (Methyl Acetoacetate)

A well-studied β-keto ester (C₅H₈O₃, MW = 130.14 g/mol), methyl 3-oxobutanoate lacks the 3,3-dimethyl substitution:

- Steric Effects: The absence of dimethyl groups in methyl acetoacetate allows easier enolate formation, a key step in Claisen condensations. In contrast, the target compound’s bulky substituents may slow such reactions.

- Applications : Methyl acetoacetate is widely used in pharmaceuticals and fragrances, while the target compound’s hindered structure might find niche roles in synthesizing sterically demanding molecules .

Long-Chain Methyl Esters (e.g., Methyl Palmitate)

Methyl palmitate (C₁₇H₃₄O₂ , MW = 270.45 g/mol) exemplifies long-chain esters:

- Physical Properties : High molecular weight and solid state at room temperature contrast sharply with the liquid or low-melting-point nature of short-chain esters like the target compound.

- Applications : Used in biodiesel and cosmetics, whereas the target compound’s compact structure suits fine chemical synthesis .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Reactivity Insights

- Synthetic Pathways: Methyl 2-benzoylamino-3-oxobutanoate (a β-keto ester with an aromatic substituent) undergoes condensation reactions with amines under acid catalysis . The target compound’s dimethyl groups may hinder similar reactions, requiring optimized conditions.

- Structural Analogues in Resins: Sandaracopimaric acid methyl ester and communic acid methyl esters (from Austrocedrus chilensis resin) share ester functionalities but feature complex terpenoid backbones, highlighting the diversity of ester applications in natural products .

- Similarity Analysis: Computational similarity scores (0.92–0.96) for methyl 3-oxobutanoate analogs suggest structural resemblance, but the target compound’s unique substitution pattern distinguishes its reactivity .

Q & A

Q. Example protocol :

Dissolve β-ketoester (1 equiv) in THF.

Add NaH (1.1 equiv) at 0°C under N₂.

Stir for 30 min, then add methyl iodide (1.05 equiv).

Quench with NH₄Cl, extract with EtOAc, and purify via column chromatography.

How should researchers resolve contradictions in reported spectroscopic data for this compound?

Advanced

Contradictions often arise from solvent effects or impurities. Strategies include:

- Cross-validation : Compare NMR data in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

- Spiking experiments : Add authentic reference standards to confirm peak assignments.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for diastereotopic methyl groups .

What computational methods predict the reactivity of this compound in nucleophilic reactions?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Localize electron-deficient regions at the ketone and ester carbonyl carbons.

- Transition states : Simulate enolate formation energy barriers to predict optimal bases .

- Solvent effects : Use PCM models to compare reaction rates in polar vs. non-polar solvents.

How does this compound serve as a precursor in heterocyclic synthesis?

Advanced

The compound’s ketone and ester groups enable:

- Paal-Knorr pyrrole synthesis : React with primary amines to form substituted pyrroles .

- Michael additions : Participate in cyclization with enolates to yield bicyclic lactones .

- Knoevenagel condensations : Form α,β-unsaturated esters for Diels-Alder reactions .

What stability challenges arise during storage, and how are they addressed?

Basic

The compound is prone to:

- Hydrolysis : Store under anhydrous conditions (desiccator, molecular sieves).

- Oxidation : Add antioxidants (BHT) and avoid light .

- Thermal degradation : Keep at −20°C for long-term storage .

How can researchers design derivatives to enhance bioactivity?

Advanced

Structure-activity relationship (SAR) strategies :

- Electron-withdrawing substituents : Introduce halogens at the phenyl ring to increase electrophilicity .

- Steric hindrance : Modify dimethyl groups to bulkier substituents (e.g., tert-butyl) to alter binding kinetics .

- Prodrug approaches : Convert the ester to a carboxylic acid for improved solubility .

What analytical pitfalls occur in quantifying this compound via HPLC?

Advanced

Common issues and solutions:

- Peak tailing : Use ion-pair reagents (e.g., TFA) in the mobile phase.

- Low UV absorption : Derivatize with 2,4-dinitrophenylhydrazine for enhanced detection .

- Matrix interference : Employ SPE cleanup for biological samples .

How do steric effects of the dimethyl groups influence reaction pathways?

Advanced

The 3,3-dimethyl groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.